6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one 6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 921836-06-8
VCID: VC4137952
InChI: InChI=1S/C19H22N4O4/c1-13-4-6-15(7-5-13)23-17(25)12-16(27-3)18(20-23)19(26)22-10-8-21(9-11-22)14(2)24/h4-7,12H,8-11H2,1-3H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C)OC
Molecular Formula: C19H22N4O4
Molecular Weight: 370.409

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one

CAS No.: 921836-06-8

Cat. No.: VC4137952

Molecular Formula: C19H22N4O4

Molecular Weight: 370.409

* For research use only. Not for human or veterinary use.

6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one - 921836-06-8

Specification

CAS No. 921836-06-8
Molecular Formula C19H22N4O4
Molecular Weight 370.409
IUPAC Name 6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C19H22N4O4/c1-13-4-6-15(7-5-13)23-17(25)12-16(27-3)18(20-23)19(26)22-10-8-21(9-11-22)14(2)24/h4-7,12H,8-11H2,1-3H3
Standard InChI Key VVRWTRQSUMEHKH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C)OC

Introduction

Overview of the Compound

The compound "6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one" is a heterocyclic organic molecule. It contains several functional groups and structural elements:

  • A pyridazinone core: Pyridazinones are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2.

  • A piperazine moiety: Substituted at one end with an acetyl group and at the other with a carbonyl group.

  • Methoxy substitution: At position 5 of the pyridazinone ring.

  • A 4-methylphenyl group: Attached at position 2 of the pyridazinone ring.

Synthesis

While no specific synthesis pathway for this compound is available in the provided results, a plausible route might involve:

  • Formation of the pyridazinone core: Starting from hydrazine derivatives reacting with diketones or similar substrates.

  • Introduction of the methoxy group: Through methylation reactions using methyl iodide or dimethyl sulfate.

  • Attachment of the piperazine moiety: Via acylation or amidation reactions using acetyl chloride and piperazine derivatives.

  • Substitution with the methylphenyl group: Likely through electrophilic aromatic substitution or coupling reactions.

Applications

Pyridazinone derivatives are known for their diverse pharmacological activities, including:

  • Anti-inflammatory and analgesic properties.

  • Potential as antihypertensive agents, targeting cardiovascular systems.

  • Use in designing molecules with anticancer or antiviral properties.

Given the presence of a piperazine moiety, this compound might also exhibit activity related to central nervous system disorders or serve as a scaffold for drug discovery.

Analytical Characterization

To confirm its structure, the following techniques would be used:

  • NMR Spectroscopy: For identifying proton (1^1H) and carbon (13^{13}C) environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • IR Spectroscopy: To identify functional groups like carbonyls, ethers, and amides.

  • X-ray Crystallography: For unambiguous structural determination.

Hypothetical Data Table

PropertyValue/Description
Molecular FormulaCx_{x}Hy_{y}Nz_{z}Ow_{w}
Molecular WeightEstimated based on formula
Melting PointNot available
SolubilitySoluble in polar organic solvents
Key Functional GroupsKetone, amide, ether, aromatic systems
Potential ApplicationsPharmaceutical research

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